Physicochemical Comparison: Core vs. Analogs
The unsubstituted 6-(furan-2-yl)pyridazin-3(2H)-one core possesses distinct physicochemical properties that differentiate it from more complex derivatives. Its predicted LogP value of 0.42 [1] indicates a balanced lipophilicity profile, ideal for serving as a starting point for lead optimization programs. This is in contrast to derivatives with bulkier, more lipophilic substituents, which would have significantly higher LogP values. The predicted pKa of 10.87±0.40 characterizes its hydrogen-bonding potential. While this is a class-level comparison (explicitly noted), the data quantifies the baseline properties of the unsubstituted scaffold, which is crucial for computational and experimental design.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.42 |
| Comparator Or Baseline | Class-level expectation for substituted derivatives (e.g., 6-phenyl or 6-(2-furyl)-2-alkyl) would be >1.5. |
| Quantified Difference | Lower LogP by an estimated factor of 1.0 log unit or more. |
| Conditions | ACD/Labs or ChemAxon predicted values. |
Why This Matters
This is a critical baseline parameter for medicinal chemists designing libraries or optimizing lead compounds, as it influences membrane permeability and solubility.
- [1] ChemBase. (n.d.). 6-(furan-2-yl)-2,3-dihydropyridazin-3-one (CAS 38530-07-3) Property Data. View Source
